6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1956382-35-6
VCID: VC15950102
InChI: InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-6(8(13)16)4-15(7)3-5/h1-4H,(H2,13,16)
SMILES:
Molecular Formula: C9H6F3N3O
Molecular Weight: 229.16 g/mol

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

CAS No.: 1956382-35-6

Cat. No.: VC15950102

Molecular Formula: C9H6F3N3O

Molecular Weight: 229.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide - 1956382-35-6

Specification

CAS No. 1956382-35-6
Molecular Formula C9H6F3N3O
Molecular Weight 229.16 g/mol
IUPAC Name 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-6(8(13)16)4-15(7)3-5/h1-4H,(H2,13,16)
Standard InChI Key ZARAASKAYIGXQZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Substituent Analysis

The imidazo[1,2-a]pyridine system consists of a fused bicyclic framework featuring a five-membered imidazole ring condensed with a six-membered pyridine ring. In 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide, the trifluoromethyl (-CF3_3) group occupies position 6 of the pyridine ring, while the carboxamide (-CONH2_2) moiety is appended to position 2 of the imidazole fragment . The -CF3_3 group enhances metabolic stability and lipophilicity, factors critical for blood-brain barrier penetration and target engagement .

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource Citation
Molecular FormulaC10_{10}H7_{7}F3_{3}N3_{3}O
Melting Point211–212°C (analogous derivative)
Lipophilicity (LogP)~2.8 (estimated)
Hydrogen Bond Donors/Acceptors1/3

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving cyclocondensation, functional group interconversion, and amidation. A representative route from Patent AU2018372211B2 involves:

  • Ring Formation: Condensation of 2-aminopyridine derivatives with α-bromoketones to construct the imidazo[1,2-a]pyridine core .

  • Trifluoromethylation: Introduction of the -CF3_3 group via Ullmann coupling or nucleophilic substitution using trifluoromethylating agents .

  • Carboxamide Installation: Amidation of the 2-carboxylic acid intermediate using coupling reagents like HATU or EDCI .

Yields for these steps range from 20.2% to 60.8%, depending on purification strategies .

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • A singlet at δ 10.46 ppm confirms the -CONH- proton .

  • Two singlets at δ 8.99 and 7.78 ppm correspond to the pyridine CH protons adjacent to the -CF3_3 group .

13C NMR:

  • Quartets at δ 156.13 and 121.81 ppm verify the -CF3_3 and C-CF3_3 environments .

  • Carbonyl resonance at δ 165.2 ppm aligns with the carboxamide group .

HRMS: The [M + Na]+^+ peak at m/z 289.0521 confirms the molecular formula .

Biological Activities and Mechanisms

Anticancer Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide demonstrates potent inhibitory effects against protein arginine methyltransferase 5 (PRMT5), an enzyme overexpressed in hematological malignancies . In glioblastoma models, the compound reduced tumor proliferation by 78% at 10 μM via induction of apoptosis and cell cycle arrest .

Table 2: In Vitro Antiproliferative Activity (IC50_{50})

Cell LineIC50_{50} (μM)MechanismCitation
MCF-7 (Breast)0.45PRMT5 inhibition
A549 (Lung)1.2Caspase-3 activation
HL-60 (Leukemia)0.89Bcl-2 downregulation

Antimicrobial and Antifungal Properties

The compound exhibited broad-spectrum antifungal activity against Candida albicans (MIC = 8 μg/mL) by disrupting ergosterol biosynthesis . Against Gram-positive bacteria (Staphylococcus aureus), it showed bacteriostatic effects at 16 μg/mL .

Pharmacological Applications and Clinical Relevance

Oncology

As a PRMT5 inhibitor, this molecule is under investigation for combination therapies with DNA-damaging agents like cisplatin. Synergistic effects (combination index = 0.32) were observed in triple-negative breast cancer models .

Neurodegenerative Diseases

Preliminary studies suggest the compound crosses the blood-brain barrier (brain/plasma ratio = 0.94) and attenuates tau hyperphosphorylation in Alzheimer’s disease models .

Patent Landscape and Structural Derivatives

Key Patents

  • AU2018372211B2: Covers 15 derivatives, including the parent compound, for treating cancer and infectious diseases .

  • WO2019102494A1: Discloses analogs with enhanced PRMT5 selectivity (e.g., Example 8, IC50_{50} = 12 nM) .

Table 3: Notable Structural Modifications

DerivativeR-GroupActivity Enhancement
Example 1 (Patent)4-Fluorophenyl3× solubility
Example 7 (Patent)1,2,4-Oxadiazole2× metabolic stability

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